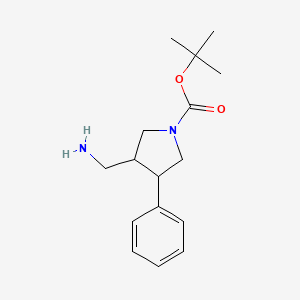

tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFWSLBYPKMSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate typically involves multi-step organic transformations, including ring formation, functional group introduction, and protection/deprotection strategies.

Key synthetic approaches include:

Photoredox Catalysis for Aryl Introduction:

Decarboxylative coupling using iridium(III) photocatalysts under visible light enables the introduction of aryl groups onto the pyrrolidine ring. This method achieves moderate yields (~50%) and may require chromatographic separation to isolate regioisomers. This approach allows for the formation of the phenyl substituent at the 4-position of the pyrrolidine ring.Protection/Deprotection Strategies Using tert-Butyl Carbamate (Boc):

The nitrogen atom of the pyrrolidine ring is protected using tert-butyl carbamate groups to stabilize intermediates during synthesis. Boc protection is typically introduced under anhydrous conditions, and deprotection is achieved using trifluoroacetic acid (TFA). This strategy ensures selective functionalization of the pyrrolidine ring without side reactions at the nitrogen.Phosphonylation and Related Functional Group Transformations:

Photoinduced formal deformylative phosphonylation reactions have been reported to introduce phosphoryl groups on pyrrolidine derivatives, which can be adapted for preparing phosphorylated analogs of the target compound. This method uses dihydropyridines and is monitored by ^31P NMR spectroscopy.Classical Nucleophilic Substitution and Coupling Reactions:

Aminomethyl groups can be introduced via nucleophilic substitution on appropriately functionalized phenyl precursors, followed by coupling to the pyrrolidine scaffold. This stepwise approach allows for precise control over substitution patterns.

Detailed Preparation Steps

A typical synthetic sequence for this compound involves:

Pyrrolidine Ring Formation:

The pyrrolidine core can be synthesized starting from proline derivatives or via cyclization reactions involving amino acids or amino alcohols. The ring closure is often facilitated by intramolecular nucleophilic substitution or reductive amination methods.Introduction of the 4-Phenyl Substituent:

The phenyl group at the 4-position is introduced using arylation techniques such as photoredox-catalyzed decarboxylative coupling or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). Photoredox catalysis with Ir(III) complexes under visible light has been demonstrated to be effective in this context.Installation of the Aminomethyl Group:

The aminomethyl substituent on the phenyl ring is introduced via reductive amination or nucleophilic substitution on a suitable aldehyde or halomethyl precursor. Protection of the amine functionality as a Boc-carbamate is often employed to facilitate purification and subsequent transformations.Boc Protection of the Pyrrolidine Nitrogen:

The nitrogen atom of the pyrrolidine ring is protected using tert-butyl carbamate groups to prevent unwanted side reactions during functionalization steps. Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.Purification and Characterization:

The final product is purified by chromatographic techniques such as flash liquid chromatography, achieving purity levels typically above 95%. Characterization is performed using multinuclear NMR (^1H, ^13C, and sometimes ^31P), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm structure and purity.

Comparative Preparation Data Table

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization/reductive amination | Proline derivatives, reducing agents | Variable | Starting material dependent |

| 4-Phenyl substituent introduction | Photoredox decarboxylative coupling | Ir(III) photocatalyst, visible light | ~50 | Requires chromatographic separation |

| Aminomethyl group installation | Reductive amination/nucleophilic substitution | Aminomethyl halide or aldehyde, reducing agent | Moderate | Boc protection often used to stabilize amine |

| Boc protection of nitrogen | Carbamate formation | Di-tert-butyl dicarbonate, base | High | Protects nitrogen during synthesis |

| Purification | Flash chromatography | Silica gel, appropriate solvents | >95 purity | Ensures removal of regioisomers and impurities |

Research Findings and Notes

Regioselectivity and Stereochemistry:

The preparation methods emphasize control over regioselectivity, particularly in the introduction of the phenyl and aminomethyl substituents. Enantiomeric enrichment is achievable by starting from chiral precursors such as (S)-proline or via chiral catalysts.Functional Group Compatibility:

The Boc protecting group is critical for maintaining the integrity of the nitrogen during harsh reaction conditions. This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free amine for further derivatization.Scalability and Industrial Relevance:

Photoredox catalysis offers a mild and environmentally friendly approach to arylation, which is advantageous for scale-up. However, moderate yields and the need for chromatographic purification may limit industrial application without further optimization.Alternative Analog Synthesis:

Structural analogs with sulfonyl, fluoro, or alkyl substitutions have been synthesized using similar methodologies, highlighting the synthetic flexibility of the pyrrolidine scaffold and the importance of the aminomethyl group for biological activity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related compounds are compared based on ring size, substituents, and applications:

Table 1: Comparative Analysis of Pyrrolidine, Azetidine, and Azepane Derivatives

*Molecular weights estimated from structural formulas.

Key Findings and Trends

Ring Size and Conformational Flexibility: The pyrrolidine ring (5-membered) balances rigidity and flexibility, making it ideal for drug design. Example: QM-8429’s azetidine core may limit conformational freedom compared to the target compound’s pyrrolidine, affecting interactions with biological targets.

Substituent Effects: Phenyl vs. Hydroxy/Methoxy: The target’s 4-phenyl group enhances lipophilicity, whereas QJ-1480’s 4-hydroxy group increases polarity, impacting solubility and pharmacokinetics . Aminomethyl Position: The 3-aminomethyl group in the target and QJ-1480 allows for selective derivatization, whereas Angene’s compound () incorporates a bulkier cyclohexenylethylamino group, which may sterically hinder further reactions .

Applications :

- Pyrrolidine derivatives (e.g., target, QJ-1480) are prevalent in central nervous system drug discovery due to their ability to cross the blood-brain barrier.

- Azetidine and azepane analogues (e.g., QM-8429, QK-2910) are niche intermediates for strained or macrocyclic compounds, respectively .

Biological Activity

tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate (CAS No. 939823-97-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a phenyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific mechanisms of action for this compound are still under investigation, but potential pathways may involve modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant pathogens. While specific data on this compound is limited, the structural similarity to other active compounds suggests potential efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In animal models, compounds similar to this compound have shown the ability to reduce levels of pro-inflammatory cytokines like IL-6. This effect was observed when tested in models of lupus disease, indicating that such compounds might modulate immune responses .

Neuroprotective Potential

Research on related pyrrolidine derivatives has indicated possible neuroprotective effects, potentially through antioxidant mechanisms or by enhancing synaptic plasticity. These effects could be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step functionalization of pyrrolidine scaffolds. Key steps include:

- Boc protection : Use tert-butyl dicarbonate to protect the pyrrolidine nitrogen under basic conditions (e.g., NaHCO₃ in THF) .

- Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like formaldehyde/ammonia or cyanoborohydride .

- Phenylation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation can introduce the phenyl group at the 4-position, requiring palladium catalysts or Lewis acids (e.g., AlCl₃) .

Q. How should researchers handle safety protocols for this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : Immediate eye irrigation with saline solution if exposed; skin contact requires washing with soap/water .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Strategy :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to dictate stereochemistry at the 3- and 4-positions .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control phenyl group orientation .

Q. What computational methods aid in optimizing reaction pathways for this compound?

- Approach :

- DFT Calculations : Model transition states for key steps (e.g., amination or coupling) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict energy barriers .

- Reaction Path Sampling : Use ICReDD’s quantum-chemical workflows to identify low-energy intermediates and bypass trial-and-error optimization .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Conflicting P NMR signals in phosphonated analogs (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) may arise from rotameric equilibria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.